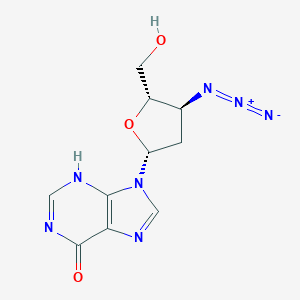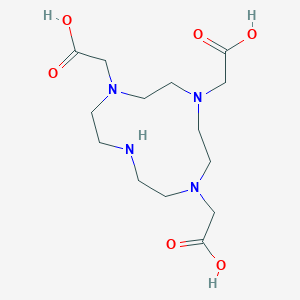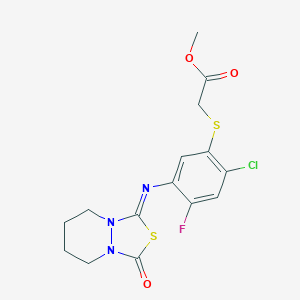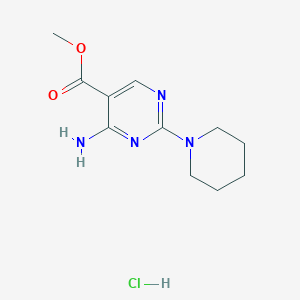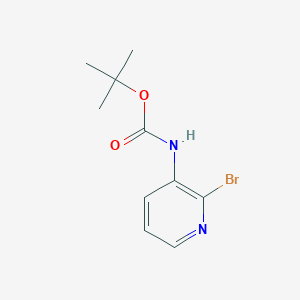
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 Da . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is 1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is a solid at room temperature . Its molecular weight is 274.65 Da .
Applications De Recherche Scientifique
- Scientific Field : Chemistry, specifically in trifluoromethoxylation reactions .
- Summary of the Application : The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is used as a reagent in these reactions .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This suggests that “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” could be one of these reagents.
- Results or Outcomes : The outcomes of using “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” in trifluoromethoxylation reactions are not specified in the sources I found. However, the goal of these reactions is to make CF3O-containing compounds more accessible .
- Scientific Field : Chemistry, specifically in the synthesis of new reagents .
- Summary of the Application : A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed . The trifluoromethoxy group of “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” plays a crucial role in this process .
- Methods of Application or Experimental Procedures : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl . It was shown that Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively .
- Results or Outcomes : Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent . The direct conversion of 2,8-bis(trifluoromethoxy)dibenzothiophene to Umemoto reagent IV with triflic anhydride was achieved, albeit in low yield .
Safety And Hazards
“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRWGINZIMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557124 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride | |
CAS RN |
116827-38-4 |
Source


|
| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




